5-(Benzyloxy)-2-chloro-3-methylpyridine

Purity comparison Procurement specification Quality control

5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) is a trisubstituted pyridine derivative bearing a benzyloxy group at the 5-position, chlorine at the 2-position, and a methyl group at the 3-position. With a molecular formula C₁₃H₁₂ClNO and molecular weight of 233.69 g/mol, this compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly in the construction of kinase-targeted heterocyclic scaffolds and hedgehog signaling pathway modulators.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 74650-80-9
Cat. No. B3282175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-chloro-3-methylpyridine
CAS74650-80-9
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)OCC2=CC=CC=C2
InChIInChI=1S/C13H12ClNO/c1-10-7-12(8-15-13(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyJXCSDUWQGWXVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9): Core Intermediate Identity and Procurement-Relevant Characteristics


5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) is a trisubstituted pyridine derivative bearing a benzyloxy group at the 5-position, chlorine at the 2-position, and a methyl group at the 3-position . With a molecular formula C₁₃H₁₂ClNO and molecular weight of 233.69 g/mol, this compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly in the construction of kinase-targeted heterocyclic scaffolds and hedgehog signaling pathway modulators [1]. Its regiospecific substitution pattern enables orthogonal functionalization strategies that are not accessible with positional isomers or mono-substituted analogs, making precise structural identity critical for downstream synthetic success .

Why Generic Substitution of 5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) Fails: Regioisomer-Specific Reactivity and Orthogonal Functionalization Constraints


Interchanging 5-(benzyloxy)-2-chloro-3-methylpyridine with a closely related analog such as 5-(benzyloxy)-2-chloropyridine, 3-(benzyloxy)-2-chloropyridine, or 2-(benzyloxy)-5-chloro-3-methylpyridine introduces critical alterations in steric and electronic landscapes that directly compromise reaction regioselectivity, cross-coupling efficiency, and downstream intermediate fidelity [1]. The 2-chloro substituent is activated toward palladium-catalyzed cross-coupling by the electron-withdrawing pyridine ring nitrogen, while the 3-methyl group exerts both steric shielding and electronic donation that modulates oxidative addition rates at C-2 . The 5-benzyloxy group acts as a masked hydroxyl that can be unmasked under mild hydrogenolysis conditions without disturbing the chloro substituent, an orthogonal deprotection strategy that fails with regioisomers where the benzyloxy group is positioned at C-3 or C-4 due to altered hydrogen-bonding interactions with the pyridine nitrogen [1]. These interdependent substituent effects mean that a generic substitution with a positional isomer will not reproduce the same synthetic outcome, yield, or impurity profile, making compound-specific procurement essential for reproducible research and process development .

5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9): Head-to-Head Comparator Evidence for Informed Procurement Decisions


Purity Specification Differential: 5-(Benzyloxy)-2-chloro-3-methylpyridine vs. Positional Isomer 2-(Benzyloxy)-5-chloro-3-methylpyridine

Commercially available 5-(benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) is offered at a certified purity of 98% by suppliers such as Leyan and MolCore, whereas the positional isomer 2-(benzyloxy)-5-chloro-3-methylpyridine (CAS 1881290-26-1) is typically supplied at 95% purity . This 3-percentage-point purity differential reflects differences in synthetic accessibility and purification efficiency between regioisomers, with the 2-chloro-5-benzyloxy substitution pattern providing a more tractable purification profile .

Purity comparison Procurement specification Quality control

Regioselective Cross-Coupling Reactivity: 2-Chloro Activation in 5-(Benzyloxy)-2-chloro-3-methylpyridine vs. 5-Chloro Isomers

The 2-chloro substituent in 5-(benzyloxy)-2-chloro-3-methylpyridine is activated for palladium-catalyzed cross-coupling reactions by the adjacent pyridine nitrogen, which lowers the electron density at C-2 and facilitates oxidative addition . In contrast, regioisomers bearing the chlorine at the 5-position (e.g., 2-(benzyloxy)-5-chloro-3-methylpyridine) lack this direct nitrogen activation, requiring harsher conditions or specialized ligands to achieve comparable coupling efficiency . In a representative Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄/K₂CO₃/toluene/EtOH/H₂O at 80°C, 2-chloropyridines with electron-donating 3-substituents demonstrate complete conversion within 4–6 hours, whereas analogous 5-chloropyridines require >12 hours and show incomplete conversion (~75%) [1].

Suzuki coupling Regioselectivity Pd catalysis

Orthogonal Deprotection Selectivity: Benzyloxy Group Stability at 5-Position vs. 3-Position Isomers in Hydrogenolysis

The 5-benzyloxy group in the target compound is positioned para to the pyridine nitrogen, which reduces the electron density at the benzylic C–O bond and allows for selective hydrogenolytic cleavage (H₂, Pd/C, EtOH, RT) without affecting the 2-chloro substituent . In contrast, 3-(benzyloxy)-2-chloropyridine (CAS 108082-72-0) places the benzyloxy group at a meta position relative to the nitrogen, where the altered electronic environment can lead to competitive dechlorination (up to 15% dechlorination observed) under identical hydrogenolysis conditions [1]. This difference in deprotection selectivity is critical when the 2-chloro group must be preserved for subsequent cross-coupling steps in a synthetic sequence.

Benzyl deprotection Hydrogenolysis Functional group tolerance

Methyl Group Steric Shielding Effect: 3-Methyl Substitution Improves C-2 Cross-Coupling Selectivity Over Non-Methylated Analog

The 3-methyl group in 5-(benzyloxy)-2-chloro-3-methylpyridine exerts a steric shielding effect on the adjacent 2-chloro position, which can suppress undesired homocoupling and reduce Pd-mediated dehalogenation side reactions during cross-coupling . In comparative studies on 2-chloropyridine Suzuki couplings, 3-methyl-substituted substrates consistently yield 8–12% higher product selectivity than the corresponding 3-unsubstituted analog (5-(benzyloxy)-2-chloropyridine, CAS 84611-43-8) due to retarded β-hydride elimination pathways in the catalytic cycle [1].

Steric effect Cross-coupling selectivity Ortho-substituent

Application-Specific Scaffold Utility: Hedgehog Pathway Inhibitor Intermediate Preference Over Non-Methylated Analog

Patent literature explicitly identifies 2-chloro-3-methyl-5-substituted pyridines, including the benzyloxy derivative, as preferred intermediates for constructing hedgehog signaling pathway inhibitors, where the 3-methyl group is critical for occupying a hydrophobic pocket in the target protein [1]. The non-methylated analog 5-(benzyloxy)-2-chloropyridine is not cited as an intermediate in these specific inhibitor series, suggesting that the 3-methyl substitution provides a necessary pharmacophoric feature that is embedded at the intermediate stage rather than introduced later in the synthetic sequence [1]. This represents a case where the substitution pattern of the procured intermediate directly dictates the feasibility of the target compound synthesis without additional functionalization steps.

Hedgehog signaling Kinase inhibitor Patent analysis

Physical Property Differentiation: Predicted LogP and Solubility Profile vs. Des-methyl Analog

The presence of the 3-methyl group in 5-(benzyloxy)-2-chloro-3-methylpyridine increases the predicted logP by approximately 0.5 units compared to the des-methyl analog 5-(benzyloxy)-2-chloropyridine (predicted logP 3.1 vs. 2.6, respectively, by ACD/Labs algorithm) . This lipophilicity difference directly affects chromatographic retention, with the methylated compound exhibiting longer retention on reversed-phase HPLC (C18, acetonitrile/water gradient), which can be exploited for purity analysis and preparative purification protocols . Additionally, the increased lipophilicity correlates with improved membrane permeability of downstream drug-like molecules when this intermediate is incorporated into final compounds .

Lipophilicity LogP Chromatographic behavior

5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Hedgehog Signaling Pathway Inhibitors

The compound serves as a key intermediate for constructing 2,3,5-trisubstituted pyridine cores found in hedgehog pathway inhibitors, as documented in patent JP2012184255A [1]. The 2-chloro group enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling, while the 5-benzyloxy moiety provides a masked hydroxyl that can be revealed prior to final compound assembly. The 3-methyl group occupies a critical hydrophobic pocket in the Smoothened receptor binding site, making this specific substitution pattern essential for target engagement [1]. Procurement of this intermediate eliminates the need for a 3-step functionalization sequence to introduce the methyl group post-coupling.

Chemical Biology: c-Met Kinase Probe Development via Pyridone Conversion

5-(Benzyloxy)-2-chloro-3-methylpyridine is a direct precursor to 5-(benzyloxy)pyridin-2(1H)-one scaffolds that have demonstrated potent c-Met inhibition (IC₅₀ as low as 12 nM for optimized derivatives) [2]. Hydrolysis of the 2-chloro substituent yields the corresponding 2-pyridone, which serves as the core structure for structure-activity relationship (SAR) exploration. The benzyl protecting group can be removed under mild hydrogenolysis conditions without affecting other functional groups, allowing for sequential diversification at the 5-hydroxyl position [2].

Process Chemistry: Orthogonal Deprotection Strategy for Multi-Step Synthesis

In synthetic routes requiring sequential functionalization, the orthogonal reactivity of the 2-chloro (cross-coupling handle) and 5-benzyloxy (masked hydroxyl) groups enables a two-directional diversification strategy [3]. The 2-chloro group can be engaged in Pd-catalyzed C–C or C–N bond formation first, followed by hydrogenolytic debenzylation to liberate the 5-hydroxyl for subsequent alkylation or acylation. This orthogonal reactivity is not reproduced with 3-benzyloxy or 4-benzyloxy isomers, which exhibit competitive side reactions during hydrogenolysis due to altered electronic interactions with the pyridine nitrogen [3].

Agrochemical Research: Pyridine-Based Pesticide Intermediate

The compound is cited as an intermediate in the synthesis of certain pyridine-containing pesticides and fungicides, where the 2-chloro-3-methyl-5-alkoxy substitution pattern is a privileged scaffold for target binding . The benzyloxy group provides a lipophilic moiety that can be tuned via substitution on the phenyl ring, while the chlorine atom at the 2-position can be displaced by nucleophiles or used in cross-coupling to introduce aryl or heteroaryl groups . The 3-methyl group contributes to metabolic stability of the final agrochemical product by blocking oxidative metabolism at the adjacent position.

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